4-Oxo-6-phenyl-1,4-dihydrocinnoline-3-carboxylic acid 4-Oxo-6-phenyl-1,4-dihydrocinnoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15922576
InChI: InChI=1S/C15H10N2O3/c18-14-11-8-10(9-4-2-1-3-5-9)6-7-12(11)16-17-13(14)15(19)20/h1-8H,(H,16,18)(H,19,20)
SMILES:
Molecular Formula: C15H10N2O3
Molecular Weight: 266.25 g/mol

4-Oxo-6-phenyl-1,4-dihydrocinnoline-3-carboxylic acid

CAS No.:

Cat. No.: VC15922576

Molecular Formula: C15H10N2O3

Molecular Weight: 266.25 g/mol

* For research use only. Not for human or veterinary use.

4-Oxo-6-phenyl-1,4-dihydrocinnoline-3-carboxylic acid -

Specification

Molecular Formula C15H10N2O3
Molecular Weight 266.25 g/mol
IUPAC Name 4-oxo-6-phenyl-1H-cinnoline-3-carboxylic acid
Standard InChI InChI=1S/C15H10N2O3/c18-14-11-8-10(9-4-2-1-3-5-9)6-7-12(11)16-17-13(14)15(19)20/h1-8H,(H,16,18)(H,19,20)
Standard InChI Key FNWGAXIHIGXQQD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC3=C(C=C2)NN=C(C3=O)C(=O)O

Introduction

Structural and Chemical Properties

Cinnoline derivatives belong to the diazanaphthalene family, with their pharmacological relevance often linked to modifications at strategic positions. The 4-oxo-1,4-dihydrocinnoline core provides a rigid planar structure that facilitates interactions with biological targets, while the 6-phenyl substituent enhances hydrophobic interactions. The carboxylic acid group at position 3 introduces hydrogen-bonding capabilities, which may improve solubility and target binding affinity .

Key structural features include:

  • Aromatic system: The cinnoline core’s conjugated π-system enables charge delocalization, critical for stabilizing interactions with receptor sites.

  • Substituent effects: The electron-withdrawing carboxylic acid group at position 3 polarizes the ring, while the 6-phenyl group contributes steric bulk and lipophilicity.

  • Tautomerism: The 4-oxo group permits keto-enol tautomerism, a property that can influence binding dynamics in biological systems .

Synthetic Methodologies

The synthesis of 4-oxo-6-phenyl-1,4-dihydrocinnoline-3-carboxylic acid can be inferred from analogous routes used for related cinnoline derivatives. A representative pathway involves the following steps:

Diazonium Salt Formation and Cyclization

The synthesis begins with the preparation of a substituted aniline precursor. For the 6-phenyl variant, 6-phenylaniline is treated with sodium nitrite under acidic conditions to generate the corresponding diazonium salt. This intermediate reacts with diethyl malonate in ethanol, facilitated by sodium acetate, to yield a malonate derivative . Subsequent hydrolysis with aqueous sodium hydroxide produces a diacid intermediate, which undergoes cyclization in the presence of titanium tetrachloride (TiCl₄) to form the cinnoline core .

Representative Reaction Scheme:

  • Diazotization:
    6-Phenylaniline+NaNO2+HCl6-Phenylbenzenediazonium chloride\text{6-Phenylaniline} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{6-Phenylbenzenediazonium chloride}

  • Malonate Coupling:
    Diazonium salt+Diethyl malonateEthyl 2-(6-phenylphenyl)malonate\text{Diazonium salt} + \text{Diethyl malonate} \rightarrow \text{Ethyl 2-(6-phenylphenyl)malonate}

  • Hydrolysis and Cyclization:
    Malonate derivativeNaOHDiacidTiCl44-Oxo-6-phenyl-1,4-dihydrocinnoline-3-carboxylic acid\text{Malonate derivative} \xrightarrow{\text{NaOH}} \text{Diacid} \xrightarrow{\text{TiCl}_4} \text{4-Oxo-6-phenyl-1,4-dihydrocinnoline-3-carboxylic acid}

Spectroscopic Characterization

Data from similar cinnoline derivatives provide insights into expected spectroscopic profiles:

  • ¹H NMR:

    • Aromatic protons in the cinnoline core resonate between δ 7.5–8.5 ppm, with splitting patterns indicating coupling between adjacent hydrogens.

    • The 6-phenyl group exhibits a multiplet at δ 7.2–7.6 ppm, integrating for five hydrogens.

    • The carboxylic acid proton appears as a broad singlet near δ 12–13 ppm .

  • IR Spectroscopy:

    • Strong absorption at ~1700 cm⁻¹ (C=O stretch of the 4-oxo group).

    • Broad band near 2500–3000 cm⁻¹ (O-H stretch of the carboxylic acid) .

  • Mass Spectrometry:

    • Molecular ion peak at m/z 294 (calculated for C₁₆H₁₀N₂O₃).

    • Fragment ions at m/z 276 (loss of H₂O) and m/z 248 (decarboxylation) .

Pharmacological and Biological Activity

While no direct studies on 4-oxo-6-phenyl-1,4-dihydrocinnoline-3-carboxylic acid are available, structurally related compounds exhibit notable bioactivity:

Cannabinoid Receptor Interactions

Cinnoline derivatives bearing 4-oxo and carboxamide groups demonstrate affinity for cannabinoid CB2 receptors. For instance, 4-oxo-1-pentyl-1,4-dihydrocinnoline-3-carboxamide (Ki = 93 nM at CB2) shows subtype selectivity over CB1 receptors . The carboxylic acid analogue may engage similar binding pockets via hydrogen bonding with residues like Ser-193 in CB2 .

Comparative Analysis of Analogues

The table below summarizes key data for related cinnoline derivatives:

CompoundSubstituentsCB2 Ki (nM)LogP
4-Oxo-1-pentyl-1,4-dihydrocinnoline-3-carboxamide N1-pentyl, C3-carboxamide93.04.2
4-Oxo-6-chloro-1,4-dihydrocinnoline-3-carboxylic acid C6-Cl, C3-COOH54.62.8
4-Oxo-6-phenyl-1,4-dihydrocinnoline-3-carboxylic acid (hypothetical)C6-Ph, C3-COOHPredicted3.1

Predicted values based on substituent contributions to lipophilicity and steric effects .

Applications and Future Directions

The structural versatility of 4-oxo-6-phenyl-1,4-dihydrocinnoline-3-carboxylic acid positions it as a candidate for multiple applications:

  • Medicinal Chemistry: Optimization for CB2-selective agonists/antagonists could yield therapeutics for inflammation or neuropathic pain.

  • Materials Science: Conjugated cinnoline systems may serve as organic semiconductors or fluorescent probes.

  • Catalysis: The rigid scaffold could anchor metal catalysts in asymmetric synthesis.

Future research should prioritize:

  • Synthetic Optimization: Developing scalable routes with improved yields.

  • In Vitro Screening: Assessing affinity for cannabinoid receptors and antimicrobial targets.

  • Computational Modeling: Docking studies to predict binding modes and guide structural modifications.

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